molecular formula C11H13NO3 B3237601 (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1392266-58-8

(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3237601
CAS No.: 1392266-58-8
M. Wt: 207.23
InChI Key: IJVDKAOETNQRCC-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxybenzaldehyde with pyrrolidine.

    Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.

    Hydrolysis: The intermediate is then hydrolyzed to introduce the carboxylic acid group, yielding the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and oxidative stress.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the pyrrolidine ring.

    4-Hydroxyproline: Contains a hydroxy group and a pyrrolidine ring but differs in the position of the hydroxy group.

Uniqueness: (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both a hydroxyphenyl group and a carboxylic acid group, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVDKAOETNQRCC-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

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